molecular formula C7H9NOS B14284932 S-methyl 2-cyanopent-4-enethioate CAS No. 131297-27-3

S-methyl 2-cyanopent-4-enethioate

Cat. No.: B14284932
CAS No.: 131297-27-3
M. Wt: 155.22 g/mol
InChI Key: DGRFQZWVQKKROX-UHFFFAOYSA-N
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Description

S-methyl 2-cyanopent-4-enethioate: is an organic compound with the molecular formula C7H9NOS. It is characterized by the presence of a cyano group, a thioester group, and a pent-4-enyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-methyl 2-cyanopent-4-enethioate typically involves the reaction of 2-cyanopent-4-en-1-ol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-methyl 2-cyanopent-4-enethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol and alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives. Common nucleophiles include amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: S-methyl 2-cyanopent-4-enethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential use in drug development. Its derivatives have shown promising activity against certain types of cancer cells.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-methyl 2-cyanopent-4-enethioate involves its interaction with nucleophiles and electrophiles. The cyano group can act as an electrophile, while the thioester group can participate in nucleophilic acyl substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

    S-methyl 2-cyanopent-4-enethioate: Contains a cyano group and a thioester group.

    S-ethyl 2-cyanopent-4-enethioate: Similar structure but with an ethyl group instead of a methyl group.

    S-methyl 2-cyanobut-3-enethioate: Similar structure but with a but-3-enyl chain instead of a pent-4-enyl chain.

Uniqueness: this compound is unique due to its specific combination of functional groups and chain length. This combination imparts distinct reactivity and properties, making it valuable in various applications.

Properties

CAS No.

131297-27-3

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

S-methyl 2-cyanopent-4-enethioate

InChI

InChI=1S/C7H9NOS/c1-3-4-6(5-8)7(9)10-2/h3,6H,1,4H2,2H3

InChI Key

DGRFQZWVQKKROX-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C(CC=C)C#N

Origin of Product

United States

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